1,1-Dibromo-2-ethoxy-3-ethylcyclopropane

Description

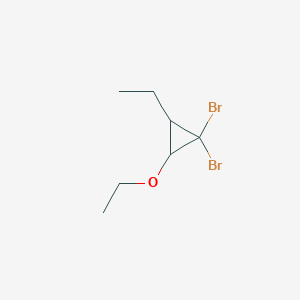

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane is a halogenated cyclopropane derivative characterized by a strained three-membered ring system substituted with two bromine atoms at the 1,1-positions, an ethoxy group at the 2-position, and an ethyl group at the 3-position. The compound’s unique stereoelectronic properties arise from the cyclopropane ring’s inherent angle strain and the electron-withdrawing effects of bromine, which influence its reactivity and stability.

Properties

CAS No. |

88146-46-7 |

|---|---|

Molecular Formula |

C7H12Br2O |

Molecular Weight |

271.98 g/mol |

IUPAC Name |

1,1-dibromo-2-ethoxy-3-ethylcyclopropane |

InChI |

InChI=1S/C7H12Br2O/c1-3-5-6(10-4-2)7(5,8)9/h5-6H,3-4H2,1-2H3 |

InChI Key |

QWNCITXKHXXLNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C1(Br)Br)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane typically involves the bromination of 2-ethoxy-3-ethylcyclopropane. The reaction is carried out under controlled conditions using bromine (Br2) as the brominating agent. The reaction proceeds via a free radical mechanism, where the bromine atoms are added to the cyclopropane ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-ethoxy-3-ethylcyclopropene.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Scientific Research Applications

1,1-Dibromo-2-ethoxy-3-ethylcyclopropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce cyclopropane rings into target molecules.

Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-ethoxy-3-ethylcyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy and ethyl groups can influence the compound’s reactivity and stability. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of open-chain compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The compound’s reactivity and applications are best understood by comparing it to analogs with variations in substituents or ring functionalization. Key comparisons include:

Halogenated Cyclopropanes

- 1,2-Dichloropropene (CAS 563-54-2): A linear alkene with chlorine substituents, this compound lacks the cyclopropane ring strain but shares halogen-driven reactivity. Unlike 1,1-dibromo-2-ethoxy-3-ethylcyclopropane, its linear structure reduces steric hindrance, favoring electrophilic addition reactions over ring-opening pathways .

- Ethyl-2-bromohexanoate (CAS 2061): A brominated ester with a linear carbon chain, this compound exhibits nucleophilic substitution reactivity at the bromine site but lacks the cyclopropane ring’s electronic effects. Its applications focus on ester hydrolysis rather than ring-strain-mediated reactions .

Ethoxy-Substituted Cyclopropanes

- Ethyl (1SR,2RS,3SR)-2-diethoxymethyl-3-(ethylsulfanyl)cyclopropane-1-carboxylate (3b) : Synthesized via diastereoselective thiol-ene reactions, this compound replaces bromine with a sulfanyl group and introduces a diethoxymethyl moiety. The ethoxy groups enhance solubility in polar solvents, while the sulfanyl substituent facilitates radical-mediated ring-opening reactions, contrasting with the bromine atoms’ propensity for elimination or nucleophilic substitution .

Cyclopropane Carboxamides

- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide: This derivative features a carboxamide group and a hydroxyimino substituent, enabling hydrogen bonding and coordination chemistry. Unlike the brominated compound, its applications extend to metal-organic frameworks and catalysis rather than halogen-specific reactivity .

Structural and Functional Data Table

Stability and Environmental Impact

- Brominated cyclopropanes are less thermally stable than chlorinated analogs due to weaker C-Br bonds. For instance, 1,1-dibromo derivatives decompose at ~120°C, whereas 1,2-dichloropropene remains stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.